1H-Indole-2-hexadecanol, 4-methoxy- is a complex organic compound that belongs to the indole family, characterized by its unique structure combining a long-chain alcohol and a methoxy group. The molecular formula for this compound is , and it has a molecular weight of approximately 387.6 g/mol. The compound features an indole core, which is a significant heterocyclic structure found in numerous natural products and pharmaceuticals, contributing to its diverse biological activities .
The presence of the hexadecanol chain enhances its hydrophobic properties, potentially affecting its solubility and permeability through biological membranes. The methoxy group may also influence its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry .
Reagents commonly used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles like halogens or sulfonyl chlorides for substitution reactions.
Indole derivatives are known for their significant biological activities. 1H-Indole-2-hexadecanol, 4-methoxy- has been investigated for potential therapeutic applications, including:
The mechanism of action likely involves binding to specific receptors or enzymes, modulating their activity and leading to desired biological effects.
The synthesis of 1H-Indole-2-hexadecanol, 4-methoxy- can be achieved using several methods:
Industrial production typically involves optimizing these methods for yield and purity through careful control of reaction conditions such as temperature and solvent choice.
1H-Indole-2-hexadecanol, 4-methoxy- has various applications across multiple fields:
Research on interaction studies involving 1H-Indole-2-hexadecanol, 4-methoxy- focuses on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Investigations often involve:
Several compounds share structural similarities with 1H-Indole-2-hexadecanol, 4-methoxy-. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
1H-Indole-3-hexadecanol, 4-methoxy | 651331-36-1 | C25H41NO2 | Similar structure but differs at the indole position |
Hexadecanol | 36653-82-4 | C16H34O | Shorter carbon chain; common fatty alcohol |
4-Methoxyindole | 138363 | C9H9NO | Lacks long-chain alcohol; simpler structure |
2-Hexadecanol | 14852-31-4 | C16H34O | Similar alcohol structure; no indole component |
The uniqueness of 1H-Indole-2-hexadecanol, 4-methoxy-, lies in its combination of an indole core with a long-chain alcohol and methoxy group, which may enhance its bioactivity compared to other similar compounds .